1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol
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Overview
Description
1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol is a chemical compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the benzodiazole ring, which is further substituted with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 4-fluoroaniline with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then treated with sulfur to introduce the thiol group, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the thiol group plays a crucial role in its reactivity.
Comparison with Similar Compounds
1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol can be compared with other benzodiazole derivatives, such as:
1-(4-chlorophenyl)-1H-1,3-benzodiazole-2-thiol: Similar structure but with a chlorine atom instead of fluorine.
1-(4-bromophenyl)-1H-1,3-benzodiazole-2-thiol: Contains a bromine atom instead of fluorine.
1-(4-methylphenyl)-1H-1,3-benzodiazole-2-thiol: Contains a methyl group instead of fluorine.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)15-13(16)17/h1-8H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNDNJRXZKSEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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